molecular formula C21H20O8 B8056303 5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate

5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate

Cat. No.: B8056303
M. Wt: 400.4 g/mol
InChI Key: UALVIPYHTDMESR-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate typically involves a multi-step process. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the methoxy groups. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[5-[(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-12(22)29-17-9-13(6-8-16(17)24-2)15(23)7-5-14-10-18-20(28-11-27-18)21(26-4)19(14)25-3/h5-10H,11H2,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALVIPYHTDMESR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)C=CC2=CC3=C(C(=C2OC)OC)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)/C=C/C2=CC3=C(C(=C2OC)OC)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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